N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-2-methoxybenzenesulfonamide

Catalog No.
S12586625
CAS No.
M.F
C15H14FNO5S
M. Wt
339.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-2-methoxyb...

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-2-methoxybenzenesulfonamide

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-2-methoxybenzenesulfonamide

Molecular Formula

C15H14FNO5S

Molecular Weight

339.3 g/mol

InChI

InChI=1S/C15H14FNO5S/c1-20-14-7-11(16)3-5-15(14)23(18,19)17-8-10-2-4-12-13(6-10)22-9-21-12/h2-7,17H,8-9H2,1H3

InChI Key

NLXCFPFSVDUVLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3

N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-2-methoxybenzenesulfonamide is a synthetic organic compound characterized by its unique molecular structure, which includes a benzodioxole moiety and a sulfonamide functional group. Its molecular formula is C16H16FNO4SC_{16}H_{16}FNO_4S, with a molar mass of approximately 351.37 g/mol. The compound features a 1,3-benzodioxole ring, which contributes to its biological activity and potential applications in medicinal chemistry .

Typical of sulfonamides and aromatic compounds. Key reactions include:

  • Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitutions, particularly in the presence of strong nucleophiles.
  • Electrophilic aromatic substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
  • Hydrolysis: Under acidic or basic conditions, the sulfonamide bond may hydrolyze, leading to the release of the corresponding amine and sulfonic acid .

N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-2-methoxybenzenesulfonamide has demonstrated significant biological activities. It is particularly noted for its potential as an inhibitor of certain enzymes and receptors involved in disease processes. Research indicates that compounds with similar structures often exhibit anti-inflammatory and antimicrobial properties. The benzodioxole moiety is known to enhance the bioactivity of such compounds by facilitating interactions with biological targets .

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-2-methoxybenzenesulfonamide typically involves several key steps:

  • Formation of the benzodioxole derivative: This can be achieved through cyclization reactions involving catechol derivatives.
  • Introduction of the fluorine atom: The incorporation of fluorine can be done via electrophilic fluorination or using fluorinated reagents in nucleophilic substitution reactions.
  • Sulfonamide formation: The final step involves reacting the amine derivative with a sulfonyl chloride to yield the sulfonamide .

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it could serve as a lead compound for drug development targeting specific diseases.
  • Chemical probes: It may be used as a chemical probe to study biological pathways involving sulfonamide interactions.
  • Agriculture: Compounds with similar structures are explored for use as agrochemicals due to their antimicrobial properties .

Interaction studies are crucial for understanding how N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-2-methoxybenzenesulfonamide interacts with biological molecules. Preliminary studies suggest that it may interact with enzymes involved in metabolic pathways or receptors related to inflammation and pain signaling. These interactions can be assessed using techniques such as:

  • Surface Plasmon Resonance (SPR): To study binding affinities.
  • Molecular docking simulations: To predict interaction sites and affinities on target proteins .

Several compounds share structural similarities with N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-2-methoxybenzenesulfonamide, each exhibiting unique properties:

Compound NameStructural FeaturesBiological Activity
2-(1,3-benzodioxol-5-yl)-5-{[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}-1,3,4-oxadiazoleContains oxadiazole ringAntimicrobial properties
N-(substituted)-5-fluoro-4-imino-3-methylpyrimidin-2-onePyrimidine coreAntiviral activity
4-amino-5-fluoro-1-(4-methoxyphenyl)sulfonylpyrimidin-2-oneSulfonyl group with pyrimidineAnticancer properties

The uniqueness of N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-2-methoxybenzenesulfonamide lies in its specific combination of the benzodioxole structure with the sulfonamide functionality, potentially enhancing its selectivity and efficacy against particular biological targets compared to other compounds listed above .

XLogP3

2.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

339.05767188 g/mol

Monoisotopic Mass

339.05767188 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

Explore Compound Types